molecular formula C9H8BrFO2 B1418570 Ethyl 3-Bromo-5-fluorobenzoate CAS No. 353743-43-8

Ethyl 3-Bromo-5-fluorobenzoate

Cat. No. B1418570
M. Wt: 247.06 g/mol
InChI Key: NXLQOVWASVDMHM-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It has an average mass of 247.061 Da and a monoisotopic mass of 245.969162 Da .


Synthesis Analysis

The synthesis of Ethyl 3-Bromo-5-fluorobenzoate involves the reaction of 3-bromo-5-fluorobenzoic acid with ethanol in the presence of sulfuric acid. The reaction mixture is stirred overnight at 85°C. The product is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum .


Molecular Structure Analysis

The InChI code for Ethyl 3-Bromo-5-fluorobenzoate is 1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-Bromo-5-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 247.06 . The compound should be stored at a temperature between 2-8°C to maintain its stability .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 3-Bromo-5-fluorobenzoate is utilized in the synthesis of complex organic molecules due to its reactivity and ability to participate in various chemical reactions. For instance, it has been employed in the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates, highlighting its utility in drug discovery and synthetic chemistry (Shaikh & Varvounis, 2014).

Radioligand Development for PET Imaging

In the development of radioligands for positron emission tomography (PET) imaging, Ethyl 3-Bromo-5-fluorobenzoate derivatives have been synthesized and evaluated. Such compounds are crucial in imaging studies of brain receptors, aiding in the diagnosis and research of neurological disorders (Siméon et al., 2012).

Pharmaceutical Research and Drug Development

This chemical has been used as an intermediate in the synthesis of pharmaceutical compounds. For example, it has played a role in the continuous-flow processes for producing Floxacin intermediates, demonstrating its importance in developing more efficient and environmentally friendly manufacturing processes for pharmaceuticals (Guo, Yu, & Su, 2020).

Antimicrobial and Antituberculosis Activity

Derivatives of Ethyl 3-Bromo-5-fluorobenzoate have been synthesized and tested for their antimicrobial and antituberculosis activities. Research in this area contributes to the discovery of new treatments for infectious diseases, showcasing the compound's potential in medicinal chemistry (Koçyiğit-Kaymakçıoğlu et al., 2009).

Material Science and Fluorescence Studies

Ethyl 3-Bromo-5-fluorobenzoate derivatives have been explored for their fluorescence properties, contributing to the development of new materials with potential applications in optoelectronics and sensory technologies (Mahadevan et al., 2014).

Safety And Hazards

Ethyl 3-Bromo-5-fluorobenzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

ethyl 3-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLQOVWASVDMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Bromo-5-fluorobenzoate

Synthesis routes and methods I

Procedure details

Sulphuric acid (0.5 mL) was added to a stirring solution of 3-bromo-5-fluorobenzoic acid (473 mgs, 2.16 mmol) in ethanol (10 mL) and refluxed for 17 hours. The reaction mixture was cooled to room temperature and diluted with diethyl ether and water. The ether layer was washed with 5% sodium hydrogen carbonate solution, dried over magnesium sulphate and evaporated to dryness to give the title compound as a brown oil. (506 mg).
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0.5 mL
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473 mg
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10 mL
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Synthesis routes and methods II

Procedure details

Sulphuric acid (5 drops) was added to 3-bromo-5-fluorobenzoic acid (1.194 g, 5.45 mmol) in ethanol (10 ml) and refluxed with stirring at 90° C. for 17 hours. Reaction mixture partitioned between diethyl ether and water, washed with sodium hydrogen carbonate, dried (MgSO4) and evaporated to dryness.
Quantity
1.194 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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